(R)-1-(5-Bromofuran-2-YL)ethan-1-amine
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Overview
Description
®-1-(5-Bromofuran-2-YL)ethan-1-amine is an organic compound that belongs to the class of amines It features a brominated furan ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves the bromination of a furan derivative followed by amination. One common method starts with the bromination of furan to produce 5-bromofuran. This intermediate is then subjected to a reaction with an appropriate amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of ®-1-(5-Bromofuran-2-YL)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted ethanamines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Bromofuran-2-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its amine group can form hydrogen bonds with biological molecules, facilitating studies on molecular recognition and binding affinity.
Medicine
In medicinal chemistry, ®-1-(5-Bromofuran-2-YL)ethan-1-amine is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromofuran-2-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Chlorofuran-2-YL)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
®-1-(5-Iodofuran-2-YL)ethan-1-amine: Similar structure but with an iodine atom instead of bromine.
®-1-(5-Methylfuran-2-YL)ethan-1-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
®-1-(5-Bromofuran-2-YL)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.
Properties
Molecular Formula |
C6H8BrNO |
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Molecular Weight |
190.04 g/mol |
IUPAC Name |
(1R)-1-(5-bromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1 |
InChI Key |
OCIQPHWLYHBYNK-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(O1)Br)N |
Canonical SMILES |
CC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
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